{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE
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Overview
Description
{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoate ester functional group, which is attached to a 3,4,5-trimethoxybenzene ring. The compound also contains a 2-oxoethyl group linked to a 4-methylphenylmethylamino moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with a suitable alcohol derivative. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-[(4-methylphenyl)methylamino]-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenylmethylamino moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, converting it to a hydroxyl group.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features suggest it may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The 3,4,5-trimethoxybenzene ring may facilitate binding to hydrophobic pockets, while the 2-oxoethyl and 4-methylphenylmethylamino moieties may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate
- [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
- [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate
Comparison:
- [2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate: This compound differs by having a methoxy group instead of a methyl group on the phenyl ring. This substitution can affect the compound’s reactivity and binding affinity.
- [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate: The presence of a chlorine atom introduces electron-withdrawing effects, which can influence the compound’s chemical stability and reactivity.
- [2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate: The position of the methoxy group on the benzene ring can alter the compound’s steric and electronic properties, impacting its interactions with molecular targets.
Uniqueness: The unique combination of the 3,4,5-trimethoxybenzene ring and the 2-oxoethyl group in {[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and binding affinity.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-13-5-7-14(8-6-13)11-21-18(22)12-27-20(23)15-9-16(24-2)19(26-4)17(10-15)25-3/h5-10H,11-12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHQLPDHFNVMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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